

Application Notes and Protocols: IHVR-19029 for Ebola Virus Mouse Models

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Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B8117487

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Introduction

IHVR-19029 is an N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that functions as a host-targeted antiviral agent. It acts as an inhibitor of the host's endoplasmic reticulum (ER) α -glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins, such as the Ebola virus (EBOV) glycoprotein (GP), which is essential for viral entry into host cells and the assembly of new virions. By inhibiting these glucosidases, **IHVR-19029** disrupts the maturation of the EBOV GP, leading to misfolded proteins and a subsequent reduction in viral infectivity and propagation. This host-targeted mechanism of action suggests a higher barrier to the development of viral resistance compared to directly-acting antivirals. In vivo studies have demonstrated that **IHVR-19029** provides partial protection in mouse models of lethal Ebola virus disease and shows synergistic efficacy when used in combination with other antiviral agents like favipiravir (T-705)[1][2].

Quantitative Data Summary

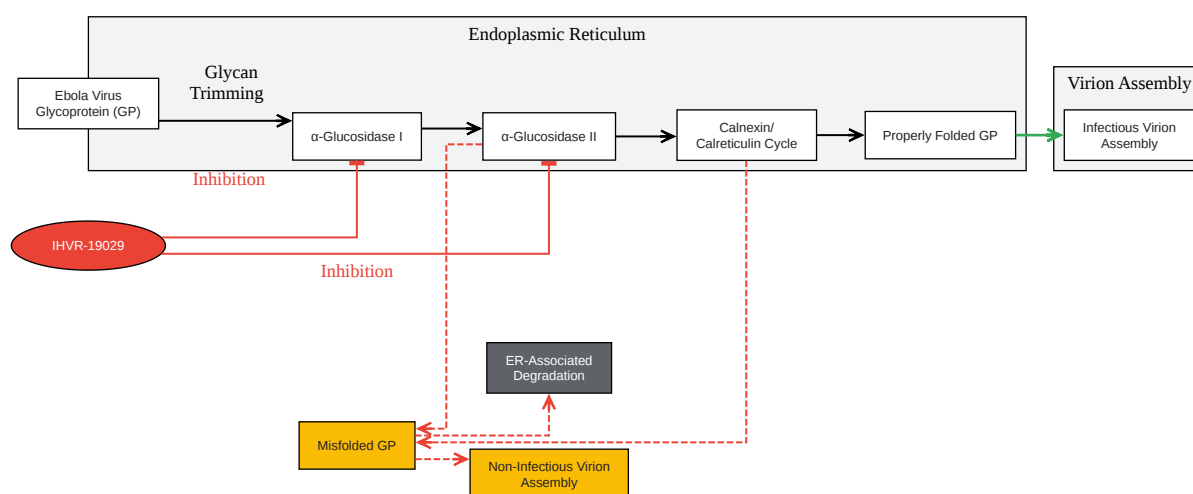
The following table summarizes the in vivo efficacy of **IHVR-19029** as a monotherapy and in combination with favipiravir (T-705) in a mouse model of Ebola virus infection.

Treatment Group	Dosage and Administration	Survival Rate (%)	Reference
Placebo (Vehicle Control)	PBS via IP injection, twice daily; 0.4% carboxymethylcellulose orally, once daily	0	[3]
IHVR-19029 (Monotherapy)	50 mg/kg via IP injection, twice daily for 10 days	Data not explicitly provided, described as "partial protection"	[1][3]
IHVR-19029 (Monotherapy)	75 mg/kg via IP injection, twice daily for 10 days	Data not explicitly provided, described as "partial protection"	[1][3]
T-705 (Favipiravir)	0.325 mg/kg orally, once daily for 10 days	0	[3]
T-705 (Favipiravir)	1.6 mg/kg orally, once daily for 10 days	0	[3]
IHVR-19029 + T-705	50 mg/kg IHVR-19029 (IP, twice daily) + 0.325 mg/kg T-705 (oral, once daily) for 10 days	~40%	[3]
IHVR-19029 + T-705	75 mg/kg IHVR-19029 (IP, twice daily) + 0.325 mg/kg T-705 (oral, once daily) for 10 days	~55%	[3]
IHVR-19029 + T-705	50 mg/kg IHVR-19029 (IP, twice daily) + 1.6 mg/kg T-705 (oral, once daily) for 10 days	~60%	[3]

	75 mg/kg IHVR-19029 (IP, twice daily) + 1.6 mg/kg T-705 (oral, once daily) for 10 days		
IHVR-19029 + T-705		~90%	[3]

Signaling Pathway and Experimental Workflow

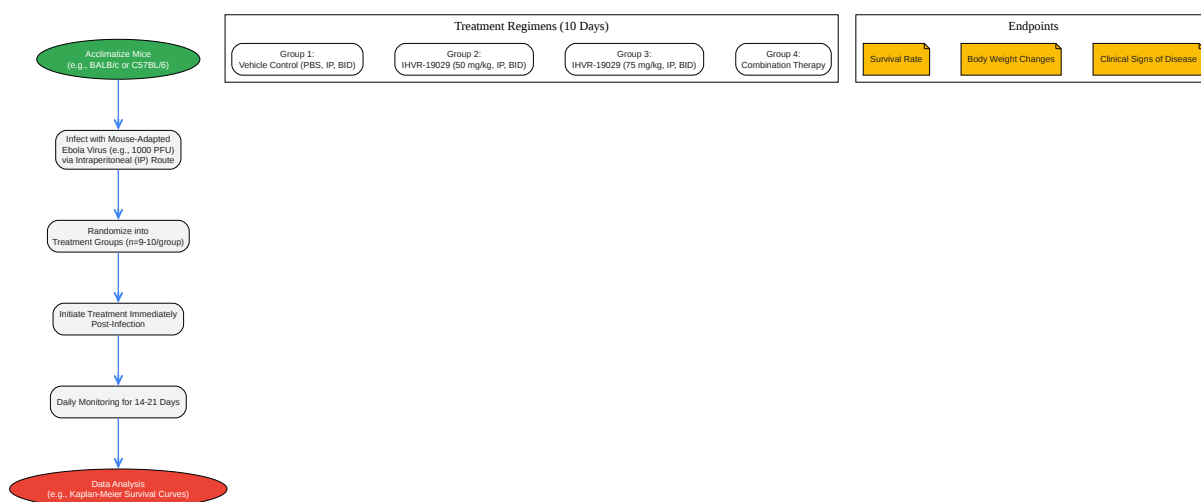
Proposed Mechanism of Action of IHVR-19029



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Caption: Mechanism of **IHVR-19029** antiviral activity.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for testing **IHVR-19029** in a mouse model of Ebola.

Experimental Protocols

Animal Model and Virus

- **Animal Model:** Immunocompetent mouse strains such as BALB/c or C57BL/6 are commonly used[4][5]. The choice of strain can influence disease progression and survival[6]. Mice are typically 5-8 weeks old at the time of infection[7][8]. All animal experiments must be conducted under appropriate biosafety level 4 (BSL-4) containment and with approval from an Institutional Animal Care and Use Committee.
- **Virus:** A mouse-adapted strain of Ebola virus (e.g., Mayinga isolate) is used to induce a lethal disease model in adult, immunocompetent mice[4][5]. The virus is typically administered via intraperitoneal (IP) injection[4][7].
- **Challenge Dose:** The lethal dose 50 (LD50) of the mouse-adapted virus should be predetermined. A typical challenge dose is around 100-1000 plaque-forming units (PFU) per mouse[4][8][9].

In Vivo Efficacy Study Protocol

- **Acclimatization:** House mice in the BSL-4 facility for a minimum of 7 days prior to the start of the experiment to allow for acclimatization.
- **Infection:** On day 0, infect mice with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection. The injection volume is typically 0.1-0.2 mL[2][8].
- **Group Allocation:** Immediately following infection, randomly assign mice to different treatment groups (n=9-10 mice per group)[3].
- **Drug Formulation and Administration:**
 - **IHVR-19029:** Prepare a solution of **IHVR-19029** in sterile phosphate-buffered saline (PBS) at the desired concentration. Administer the specified dose (e.g., 50 mg/kg or 75 mg/kg) via IP injection in a volume of 100 µL, twice daily[3].
 - **Favipiravir (T-705) (for combination studies):** Formulate T-705 in a vehicle such as 0.4% carboxymethylcellulose. Administer the specified dose (e.g., 0.325 mg/kg or 1.6 mg/kg) orally once daily[3].

- Vehicle Control: Administer the corresponding vehicles (PBS and/or 0.4% carboxymethylcellulose) to the control group on the same schedule as the treatment groups[3].
- Treatment Schedule: Initiate treatment immediately after infection and continue for a duration of 10 days[3].
- Monitoring: Monitor the health and body weight of the mice daily for at least 14 days, and up to 21 days, post-infection[3][9]. Record clinical signs of illness such as ruffled fur, lethargy, and hunched posture.
- Euthanasia Criteria: Establish clear humane endpoints. Mice exhibiting severe signs of disease or a predetermined percentage of weight loss (e.g., >20-25%) should be humanely euthanized.
- Data Analysis:
 - Survival: Plot Kaplan-Meier survival curves for each group and analyze for statistical significance using the Log-rank (Mantel-Cox) test[3].
 - Body Weight: Plot the mean percentage of initial body weight for each group over time.
 - Viral Load (Optional): At selected time points, a subset of animals may be euthanized for the collection of blood and tissues (e.g., liver, spleen) to quantify viral load using methods such as plaque assay or RT-qPCR[4][8].

Conclusion

IHVR-19029 demonstrates potential as a host-targeted antiviral for the treatment of Ebola virus disease. While it offers partial protection as a monotherapy in mouse models, its efficacy is significantly enhanced when used in combination with a directly-acting antiviral such as favipiravir. The provided protocols and data serve as a foundational guide for researchers investigating the in vivo efficacy of **IHVR-19029** and similar host-acting antiviral agents. Further studies are warranted to optimize dosing regimens and explore other combination therapies.

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